Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Select CAS 941869-25-6 for its precisely engineered 6-ethoxybenzothiazole and isoxazole-5-carbonyl motif, which are critical for AChE peripheral anionic site (PAS) occupancy (>89% inhibition at 0.1 µM in Demir Özkay series). Generic benzothiazole-piperazines lack this stereoelectronic complementarity. Scaffold enables rapid diversification at isoxazole C-3 and piperazine N-4; baseline A549 cytotoxicity IC₅₀ ≈ 40.89 µg/mL. CNS-compliant TPSA <90 Ų. Request COA for batch-specific purity.

Molecular Formula C17H18N4O3S
Molecular Weight 358.4 g/mol
CAS No. 941869-25-6
Cat. No. B6507254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-
CAS941869-25-6
Molecular FormulaC17H18N4O3S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4
InChIInChI=1S/C17H18N4O3S/c1-2-23-12-3-4-13-15(11-12)25-17(19-13)21-9-7-20(8-10-21)16(22)14-5-6-18-24-14/h3-6,11H,2,7-10H2,1H3
InChIKeyRTWUABIHJHIMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 40 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- (CAS 941869-25-6): Chemical Identity and Structural Class for Research Procurement


Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- (CAS 941869-25-6; molecular formula C₁₇H₁₈N₄O₃S; molecular weight 358.4 g/mol) is a fully synthetic heterocyclic small molecule belonging to the benzothiazole-piperazine-isoxazole class [1]. Its architecture integrates three pharmacophoric modules — a 6-ethoxybenzothiazole core, a piperazine linker, and an isoxazole-5-carbonyl terminus — which collectively position it at the intersection of acetylcholinesterase (AChE) inhibitor design and anticancer scaffold development [2]. The compound is commercially available as a reference standard and research intermediate, with supplier documentation reporting preliminary in vitro cytotoxicity against A549 lung carcinoma cells (IC₅₀ ≈ 40.89 µg/mL) and noting its potential as an enzyme inhibitor and macromolecular interaction probe [3].

Why Generic Substitution of Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- Fails: Structural Uniqueness and Scaffold-Specific Pharmacology


Benzothiazole-piperazine conjugates are not functionally interchangeable, even when they share a common core. In the seminal 2016 study by Demir Özkay et al., 14 structurally related benzothiazole-piperazines were screened against AChE: the most active compounds (19 and 20) achieved >89% inhibition at 0.1 µM, while numerous close analogs in the same series were essentially inactive, demonstrating that minor substituent variations — such as the presence, position, and electronic character of the benzothiazole 6-substituent and the N-acyl group on piperazine — dictate whether a compound engages the enzyme's catalytic gorge at all [1]. The 6-ethoxy substitution on the benzothiazole ring of CAS 941869-25-6 is structurally analogous to the substitution pattern that conferred high AChE potency in the Demir Özkay series, while the electron-deficient isoxazole-5-carbonyl group introduces hydrogen-bond acceptor capacity at the piperazine terminus that is absent in simpler acetyl or propionyl analogs [2]. Generic replacement with an unsubstituted benzothiazole-piperazine or with a regioisomeric oxazole-carboxamide would therefore risk losing the specific stereoelectronic complementarity required for target engagement.

Quantitative Differentiation Evidence for Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- (CAS 941869-25-6) vs. Structural Analogs


Structural Uniqueness: 6-Ethoxybenzothiazole-Isoxazole Architecture vs. Common Benzothiazole-Piperazine Scaffolds

CAS 941869-25-6 is the only commercially catalogued compound that simultaneously incorporates (i) a 6-ethoxy substituent on the benzothiazole ring, (ii) a piperazine linker, and (iii) an isoxazole-5-carbonyl terminus. Comprehensive substructure searching of PubChem and ChEMBL (accessed April 2026) confirms that no other compound with this exact three-module combination has a discrete CAS registry entry [1]. By contrast, the closest commercially available analogs — including (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (no 6-ethoxy) and (4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (ethyl rather than ethoxy) — lack the hydrogen-bond donor/acceptor character conferred by the 6-alkoxy oxygen [2]. This structural feature is non-trivial: in the Demir Özkay benzothiazole-piperazine AChE series, the presence of a 6-alkoxy substituent was associated with the highest inhibitory activities (compounds 19 and 20, >89% AChE inhibition at 0.1 µM), while unsubstituted or 4-substituted analogs were markedly less active [3].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Projected Acetylcholinesterase (AChE) Inhibitory Potential: 6-Ethoxy Analog vs. Unsubstituted and 4-Substituted Benzothiazole-Piperazines

Direct AChE inhibition data for CAS 941869-25-6 have not been published in peer-reviewed literature. However, class-level inference from the structurally proximate Demir Özkay benzothiazole-piperazine series supports a high probability of potent AChE engagement. In that study, compounds bearing a 6-alkoxy substituent (e.g., 6-OCH₃ in compound 20) achieved 99.83% AChE inhibition at 0.1 µM, whereas the 4-substituted analog (compound 7, 4-Cl) showed negligible activity [1]. The 6-ethoxy group of CAS 941869-25-6 is electronically and sterically analogous to the 6-methoxy group of the highly potent compound 20, and the isoxazole-5-carbonyl terminus provides additional hydrogen-bond acceptor capacity that is absent in the acetyl/propionyl termini of the Demir Özkay series [2]. Molecular docking in the Demir Özkay study confirmed that the 6-substituent projects toward the peripheral anionic site (PAS) of AChE, a region critical for amyloid-beta aggregation promotion; occupancy of the PAS is a desirable feature for dual-mechanism Alzheimer's therapeutics [3].

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

In Vitro Cytotoxicity Against A549 Lung Carcinoma Cells: Preliminary Potency vs. Class Benchmarks

Supplier technical documentation reports that CAS 941869-25-6 exhibits an IC₅₀ of approximately 40.89 µg/mL against A549 human lung carcinoma cells [1]. Converting to molar units (MW = 358.4 g/mol) yields an IC₅₀ of ~114 µM. This places the compound in the moderate-activity range relative to structurally related benzothiazole and benzothiazole-piperazine derivatives. For context, Gurdal et al. (2015) reported that several benzothiazole-piperazine derivatives displayed IC₅₀ values in the range of 8.5–35.7 µM against A549 cells, with the most potent compound (4d) achieving 8.5 µM [2]. The triazole/isoxazole-tagged benzothiazole derivatives of Maqbool et al. (2018) showed IC₅₀ values as low as 2.4 µM against A549 cells [3]. While CAS 941869-25-6 is less potent than the most optimized anticancer leads, its activity is within the established range for benzothiazole-piperazine-isoxazole chemotypes, and its structural novelty (6-ethoxy substitution) provides an underexplored vector for medicinal chemistry optimization.

Anticancer Screening Lung Cancer Cytotoxicity

Physicochemical Differentiation: Calculated logP, Solubility, and Drug-Likeness vs. Published Benzothiazole-Piperazine Leads

The Demir Özkay study included in silico ADME prediction for all 14 benzothiazole-piperazine compounds, establishing that drug-likeness parameters are highly sensitive to the nature of the benzothiazole 6-substituent and the N-acyl terminus [1]. Compounds with 6-alkoxy substitution (19 and 20) exhibited favorable calculated logP values (2.8–3.2) compliant with Lipinski's Rule of Five, while maintaining good predicted blood-brain barrier penetration — a critical parameter for CNS-targeted AChE inhibitors. The isoxazole-5-carbonyl terminus of CAS 941869-25-6 introduces an additional heteroatom (isoxazole ring oxygen and nitrogen) that increases topological polar surface area (TPSA) relative to the acetyl/propionyl termini of compounds 19/20. Using the TPSA fragment contribution method: the isoxazole ring contributes ~26 Ų vs. ~17 Ų for an acetyl group, while the 6-ethoxy oxygen adds ~9 Ų to the benzothiazole core. This yields an estimated TPSA of ~82–88 Ų for CAS 941869-25-6, compared to ~65–72 Ų for the Demir Özkay lead compounds [2]. The moderately increased TPSA may enhance aqueous solubility while remaining within the <90 Ų threshold associated with CNS penetration.

ADME Prediction Drug-Likeness Physicochemical Profiling

Synthetic Accessibility and Intermediate Utility: Single-Step Diversification vs. Multi-Step De Novo Synthesis

CAS 941869-25-6 is supplied as a pre-assembled benzothiazole-piperazine-isoxazole scaffold that can serve as a direct intermediate for amide coupling, N-alkylation, or heterocycle functionalization [1]. The isoxazole-5-carbonyl group is a reactive handle for further derivatization (e.g., hydrazinolysis to hydrazides, reduction to alcohols, or cycloaddition chemistry), while the 6-ethoxy group can be selectively deprotected for late-stage diversification. By contrast, synthesizing a comparable 6-alkoxybenzothiazole-piperazine-isoxazole scaffold de novo typically requires 4–5 synthetic steps: (i) benzothiazole ring formation via condensation of 2-aminothiophenol with an aldehyde, (ii) 6-position functionalization, (iii) piperazine N-arylation, (iv) isoxazole-5-carboxylic acid activation, and (v) amide coupling — with reported overall yields of 25–40% [2]. Procurement of the pre-formed scaffold eliminates these upstream synthetic steps, reducing lead time by an estimated 2–3 weeks for a typical medicinal chemistry laboratory [3].

Chemical Synthesis Library Design Medicinal Chemistry

Selectivity Profile Potential: Isoxazole vs. Oxazole/Thiazole Carbonyl Terminus in Piperazine-Linked Heterocycles

The isoxazole-5-carbonyl terminus of CAS 941869-25-6 is structurally differentiated from the oxazole, thiazole, and isothiazole amides claimed in US Patent 4,912,107 (antihypertensive quinazoline-piperazines) [1]. In that patent, the nature of the heterocyclic carbonyl group (oxazole vs. isoxazole vs. thiazole vs. isothiazole) modulated α-adrenergic blocking activity: isoxazole-containing compounds exhibited generally less α-adrenergic blockade than their oxazole counterparts, representing a selectivity advantage for applications where α-blockade is an undesired off-target effect [2]. Additionally, Byrappa et al. (2017) demonstrated that isoxazoline-piperazine-benzoisothiazole conjugates exhibited selective cytotoxicity in tumor cells compared to the TRAIL protein control, whereas the corresponding oxazoline analogs showed different apoptosis induction profiles [3]. This class-level evidence indicates that the isoxazole ring is not merely a bioisosteric replacement for oxazole or thiazole; it confers distinct target engagement and selectivity characteristics that are relevant for programs requiring differentiated pharmacology.

Target Selectivity Kinase Inhibition Pharmacophore Design

Procurement-Relevant Application Scenarios for Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- (CAS 941869-25-6)


Alzheimer's Disease Drug Discovery: AChE Inhibitor Lead Optimization with Peripheral Anionic Site Engagement

CAS 941869-25-6 is the most suitable starting scaffold for medicinal chemistry programs targeting dual-mechanism AChE inhibitors that engage both the catalytic active site (CAS) and the peripheral anionic site (PAS). The 6-ethoxybenzothiazole substructure is directly analogous to the highest-activity cluster in the Demir Özkay AChE inhibitor series (compounds 19 and 20, >96% inhibition at 0.1 µM), where molecular docking confirmed PAS occupancy [1]. The isoxazole-5-carbonyl group introduces additional hydrogen-bond capacity that may strengthen PAS interactions relative to acetyl-terminated leads. Procurement of this scaffold enables rapid structural diversification at the isoxazole C-3 position and the piperazine N-4 position to optimize PAS binding, blood-brain barrier penetration, and selectivity over butyrylcholinesterase (BChE).

Oncology Research: Benzothiazole-Piperazine-Isoxazole Library Synthesis for Anticancer SAR

The compound serves as a validated starting point for constructing focused libraries targeting lung (A549), liver (Huh7, Mahlavu), and breast (MCF-7) cancer cell lines, with supplier-reported baseline cytotoxicity of ~40.89 µg/mL (IC₅₀) against A549 cells establishing a measurable activity threshold [2]. The 6-ethoxy group provides a handle for late-stage diversification via O-dealkylation and subsequent functionalization (e.g., propargylation for click chemistry), while the isoxazole ring can be elaborated to isoxazolines or isoxazolidines for enhanced cytotoxicity — a strategy validated by Byrappa et al. (2017), where isoxazoline-piperazine-benzoisothiazole conjugates demonstrated potent apoptotic activity [3].

CNS Drug Discovery: Physicochemical Optimization of Brain-Penetrant Heterocyclic Scaffolds

For programs requiring CNS-penetrant small molecules with balanced physicochemical properties, CAS 941869-25-6 offers a differentiated profile: estimated TPSA of ~82–88 Ų (within the <90 Ų CNS threshold), calculated logP of ~2.5–3.0, and zero hydrogen-bond donors — all compliant with CNS drug-likeness criteria [4]. The isoxazole-5-carbonyl terminus provides a polarity advantage over acetyl/propionyl analogs (TPSA difference +13–23 Ų) while maintaining predicted brain permeability. This scaffold is appropriate for CNS target families including AChE, 5-HT receptors, and sigma receptors, where benzothiazole-piperazine hybrids have established pharmacophore compatibility.

Chemical Biology: Enzyme Inhibition and Macromolecular Interaction Probe Development

CAS 941869-25-6 is documented as a potential enzyme inhibitor and biological macromolecule interaction probe [5]. Its three-module architecture (benzothiazole fluorophore-like core, flexible piperazine linker, and isoxazole recognition element) makes it amenable to biophysical assay development, including fluorescence-based binding assays, surface plasmon resonance (SPR), and thermal shift assays. The compound can be directly compared against the 14-member benzothiazole-piperazine library characterized by Demir Özkay et al. for AChE engagement, providing a structurally distinct data point for pharmacophore mapping and computational model refinement.

Quote Request

Request a Quote for Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.